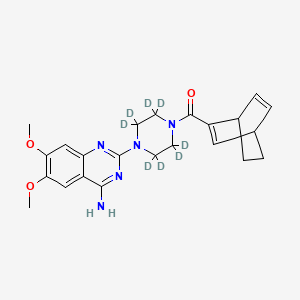

![molecular formula C20H20O9 B564837 Acide 6-[4-[2-(3,5-dihydroxyphényl)éthényl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique CAS No. 387372-20-5](/img/structure/B564837.png)

Acide 6-[4-[2-(3,5-dihydroxyphényl)éthényl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-Résvératrol-4’-O-D-Glucuronide: est un glycoside de stilbène souvent présent dans le vin rouge et divers aliments. Ce composé est produit par le processus de glucuronidation, où l'enzyme UDP-glucuronosyltransférase, spécifiquement l'isoforme UGT1A9, le conjugue avec l'acide glucuronique . Il s'agit d'un métabolite de phase II de l'antioxydant trans-résvératrol .

Applications De Recherche Scientifique

Chemistry: trans-Resveratrol-4’-O-D-Glucuronide is used in the study of glucuronidation processes and the stability of glucuronides in aqueous solutions .

Biology: It is studied for its potential biological activities, including antiproliferative properties, similar to those of trans-resveratrol .

Medicine: Research indicates that trans-Resveratrol-4’-O-D-Glucuronide demonstrates anticancer effects by activating adenosine receptors located on cancer cells, ultimately triggering apoptosis . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Industry: The compound’s antioxidant properties make it a valuable additive in the food and beverage industry, particularly in products like red wine and dietary supplements.

Mécanisme D'action

Target of Action

The primary target of Resveratrol-4’-O-D-Glucuronide is the adenosine A3 receptor located on cancer cells . This receptor plays a crucial role in the regulation of cell proliferation and apoptosis .

Mode of Action

Resveratrol-4’-O-D-Glucuronide interacts with its target, the adenosine A3 receptor, by acting as an agonist . This interaction, particularly at high concentrations, triggers apoptosis in human colon cancer cells .

Biochemical Pathways

Resveratrol-4’-O-D-Glucuronide affects the glucuronidation process, a major phase II metabolic pathway . This process involves the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, which conjugates the compound with glucuronic acid . This glucuronidation process is crucial for the compound’s bioactivity .

Pharmacokinetics

Resveratrol-4’-O-D-Glucuronide is produced through the glucuronidation process, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform . The compound is highly absorbed orally, yet has poor systemic bioavailability . Rapid metabolism into Resveratrol-4’-O-D-Glucuronide sulfate and glucuronide conjugates occurs, in addition to accumulation in tissues .

Result of Action

The interaction of Resveratrol-4’-O-D-Glucuronide with the adenosine A3 receptor results in apoptosis in human colon cancer cells . This compound effectively hinders colon carcinogenesis by suppressing cell proliferation and promoting apoptosis . These effects make it a promising agent for combating colon cancer .

Action Environment

The stability and efficacy of Resveratrol-4’-O-D-Glucuronide can be influenced by environmental factors such as the pH of the solution it is in . For instance, the stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Analyse Biochimique

Biochemical Properties

Resveratrol-4’-O-D-Glucuronide interacts with various enzymes and proteins. It is produced by a novel versatile microbial UDP-glucuronyltransferase discovered and characterized from Streptomyces chromofuscus ATCC 49982 . This enzyme can convert resveratrol into two glucuronides both in vitro and in vivo . The glucuronidation of resveratrol is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 .

Cellular Effects

Resveratrol-4’-O-D-Glucuronide has been shown to have significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . It has also been reported to cause G1 arrest in CCL-228 and Caco-2 cells .

Molecular Mechanism

The molecular mechanism of action of Resveratrol-4’-O-D-Glucuronide involves its interactions with biomolecules and changes in gene expression. It has been reported to activate adenosine receptors located on cancer cells, ultimately triggering apoptosis . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Temporal Effects in Laboratory Settings

The effects of Resveratrol-4’-O-D-Glucuronide change over time in laboratory settings. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The stability of the glucuronides in aqueous solution has been studied, and remarkable differences in their properties were found, especially in the ready E/Z isomerisation of the 3-glucuronide .

Dosage Effects in Animal Models

The effects of Resveratrol-4’-O-D-Glucuronide vary with different dosages in animal models. After a single 500 mg dose of a highly bioavailable resveratrol preparation, a Cmax of 455 ng/mL was observed . The mean resveratrol-4’-glucuronide AUC 0-t increased with increase in resveratrol doses .

Metabolic Pathways

Resveratrol-4’-O-D-Glucuronide is involved in the glucuronidation metabolic pathway . This compound is produced through the glucuronidation process, where the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A9 isoform, conjugates it with glucuronic acid .

Transport and Distribution

It is known that glucuronides of xenobiotics and endogenous materials are commonly believed to be biological waste byproducts .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du trans-Résvératrol-4’-O-D-Glucuronide implique une monodésacylation sélective utilisant des hydrolyses chimiques ou enzymatiques pour obtenir les diesters requis. La glucuronidation subséquente en utilisant la procédure du trichloroacétimidate, suivie d'une hydrolyse douce, permet d'obtenir le produit désiré . Une méthode très douce et efficace pour la désacétylation anomérique du glucuronate de méthyle β-tétraacétate facilement disponible en utilisant de la N-méthyl pipérazine en route vers l'imidate a également été découverte .

Méthodes de production industrielle: Les méthodes de production industrielle du trans-Résvératrol-4’-O-D-Glucuronide ne sont pas largement documentées. les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles, en garantissant la disponibilité des réactifs nécessaires et en maintenant des conditions de réaction contrôlées.

Analyse Des Réactions Chimiques

Types de réactions: Le trans-Résvératrol-4’-O-D-Glucuronide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme le méthylate de sodium ou le carbonate de potassium.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des alcanes.

Applications de la recherche scientifique

Chimie: Le trans-Résvératrol-4’-O-D-Glucuronide est utilisé dans l'étude des processus de glucuronidation et de la stabilité des glucuronides en solutions aqueuses .

Biologie: Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antiprolifératives, similaires à celles du trans-résvératrol .

Médecine: La recherche indique que le trans-Résvératrol-4’-O-D-Glucuronide présente des effets anticancéreux en activant les récepteurs adenosiniques situés sur les cellules cancéreuses, déclenchant finalement l'apoptose . Il agit comme un agoniste du récepteur de l'adénosine A3, en particulier à des concentrations élevées, entraînant l'apoptose dans les cellules cancéreuses du côlon humain .

Industrie: Les propriétés antioxydantes du composé en font un additif précieux dans l'industrie alimentaire et des boissons, en particulier dans des produits comme le vin rouge et les compléments alimentaires.

Mécanisme d'action

Le trans-Résvératrol-4’-O-D-Glucuronide exerce ses effets en activant les récepteurs adenosiniques sur les cellules cancéreuses, conduisant à l'apoptose . Il agit comme un agoniste du récepteur de l'adénosine A3, qui est particulièrement efficace à des concentrations élevées . Cette activation déclenche une cascade d'événements moléculaires qui conduisent à la mort cellulaire programmée, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer.

Comparaison Avec Des Composés Similaires

Composés similaires:

trans-Résvératrol-3-O-D-Glucuronide: Un autre glucuronide de trans-résvératrol, qui présente également des activités biologiques.

trans-Résvératrol: Le composé parent, connu pour ses propriétés antioxydantes et anticancéreuses.

Unicité: Le trans-Résvératrol-4’-O-D-Glucuronide est unique en raison de sa glucuronidation spécifique en position 4’, ce qui peut conférer des activités biologiques et des propriétés de stabilité distinctes par rapport à d'autres glucuronides de trans-résvératrol .

Propriétés

Numéro CAS |

387372-20-5 |

|---|---|

Formule moléculaire |

C20H20O9 |

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |

Clé InChI |

CDEBVTGYVFHDMA-OTPOQTMVSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Apparence |

Assay:≥95%A solid |

Synonymes |

4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)

![(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione](/img/structure/B564775.png)